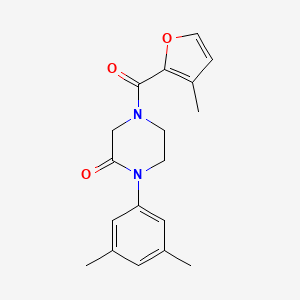
4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one, also known as Ro 15-4513, is a chemical compound that belongs to the class of benzodiazepines. This compound has been extensively researched for its potential applications in the field of neuroscience.
Mecanismo De Acción
4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one 15-4513 acts as a selective antagonist of the GABA-A receptor. This means that it binds to the receptor and prevents the action of GABA, which is the natural ligand of the receptor. By blocking the action of GABA, this compound 15-4513 leads to an increase in neuronal excitability, which can have a variety of effects on the brain.
Biochemical and Physiological Effects:
This compound 15-4513 has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is a neurotransmitter that is involved in reward and motivation. This compound 15-4513 has also been found to decrease anxiety and impair memory consolidation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one 15-4513 has several advantages for lab experiments. It is a highly selective antagonist of the GABA-A receptor, which makes it a valuable tool for studying the role of GABA-A receptors in the brain. This compound 15-4513 also has a relatively short half-life, which allows for precise control of its effects. However, this compound 15-4513 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer. Additionally, this compound 15-4513 has been found to have some off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one 15-4513. One possible direction is to investigate its potential therapeutic applications. This compound 15-4513 has been found to decrease anxiety and impair memory consolidation, which could make it a potential treatment for anxiety disorders and post-traumatic stress disorder. Another possible direction is to investigate its effects on different subtypes of GABA-A receptors. This compound 15-4513 is a selective antagonist of the GABA-A receptor, but there are several subtypes of this receptor, each with different properties. Investigating the effects of this compound 15-4513 on different subtypes of GABA-A receptors could provide valuable insights into the role of these receptors in the brain. Finally, future research could investigate the pharmacokinetics of this compound 15-4513, including its distribution, metabolism, and elimination from the body. Understanding the pharmacokinetics of this compound 15-4513 could help to optimize its use in lab experiments and potential therapeutic applications.
Conclusion:
This compound 15-4513 is a valuable tool for studying the role of GABA-A receptors in the brain. It has several advantages for lab experiments, including its high selectivity and short half-life. This compound 15-4513 has also been found to have a variety of biochemical and physiological effects, including an increase in dopamine release and a decrease in anxiety. Future research on this compound 15-4513 could investigate its potential therapeutic applications, its effects on different subtypes of GABA-A receptors, and its pharmacokinetics.
Métodos De Síntesis
4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one 15-4513 can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-benzyl-3-ethyl-1,4-diazepin-5-one with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of this compound 15-4513 as a white crystalline solid.
Aplicaciones Científicas De Investigación
4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one 15-4513 has been extensively researched for its potential applications in the field of neuroscience. It has been found to be a selective antagonist of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. This property of this compound 15-4513 has made it a valuable tool for studying the role of GABA-A receptors in the brain.
Propiedades
IUPAC Name |
4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-3-19-16-23(22(26)20-12-8-7-9-17(20)2)14-13-21(25)24(19)15-18-10-5-4-6-11-18/h4-12,19H,3,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGOUKCPDGSYKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]cyclopentanone](/img/structure/B5499904.png)

![3-(4-methylbenzyl)-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5499923.png)
![N-(4-bromo-3-methylphenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]ethanediamide](/img/structure/B5499931.png)
![4-(1-cyano-2-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5499934.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5499953.png)
![N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5499967.png)
![N,5-dimethyl-N-[(5-methyl-2-thienyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5499984.png)
![N-(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5499992.png)
![6-(4-chloro-3-nitrophenyl)-3-[(2-fluorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5499993.png)
![4-chloro-2-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5499995.png)


![N-(2-(4-bromophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-methoxybenzamide](/img/structure/B5500012.png)